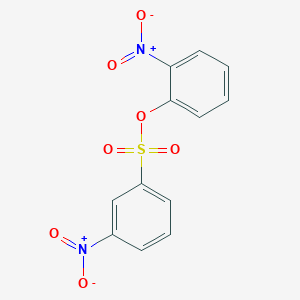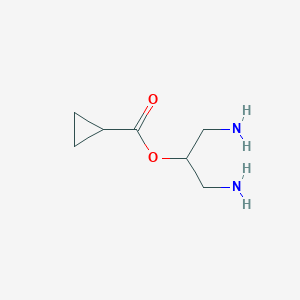![molecular formula C13H23NO2S2 B14211276 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid CAS No. 827325-96-2](/img/structure/B14211276.png)
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid is an organic compound that features a piperidine ring and a thioester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid typically involves the alkylation of enolate ions. . The reaction conditions often require a strong base, such as lithium diisopropylamide (LDA), and an alkyl halide as the alkylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid involves its interaction with molecular targets through its thioester and piperidine functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The piperidine ring can interact with receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: Similar in having a thioester group but differs in the alkyl chain length and structure.
2,4-Dimethylpentanoic acid: Lacks the piperidine and thioester groups, making it less versatile in chemical reactions.
Eigenschaften
CAS-Nummer |
827325-96-2 |
|---|---|
Molekularformel |
C13H23NO2S2 |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
2,4-dimethyl-2-(piperidine-1-carbothioylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C13H23NO2S2/c1-10(2)9-13(3,11(15)16)18-12(17)14-7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
UOVVJAHOFBILDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C(=O)O)SC(=S)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


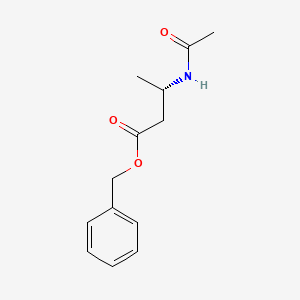
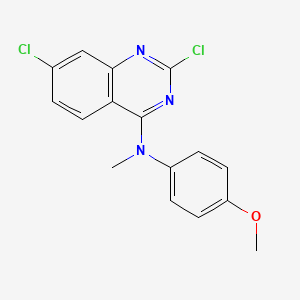

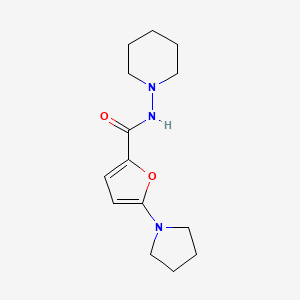

![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
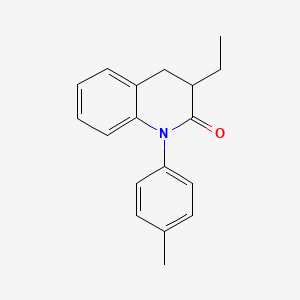
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)


